molecular formula C17H31NO2 B8042326 (E)-N-cyclohexyl-3-octoxyprop-2-enamide

(E)-N-cyclohexyl-3-octoxyprop-2-enamide

Cat. No.: B8042326
M. Wt: 281.4 g/mol
InChI Key: QOJMEDKNCQJAHR-FYWRMAATSA-N
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Description

(E)-N-cyclohexyl-3-octoxyprop-2-enamide is a synthetic enamide derivative characterized by a cyclohexylamine group, an octoxy chain, and a conjugated enamide moiety. Its (E)-stereochemistry confers distinct physicochemical properties, including enhanced thermal stability and solubility in nonpolar solvents compared to its (Z)-isomer.

Properties

IUPAC Name

(E)-N-cyclohexyl-3-octoxyprop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO2/c1-2-3-4-5-6-10-14-20-15-13-17(19)18-16-11-8-7-9-12-16/h13,15-16H,2-12,14H2,1H3,(H,18,19)/b15-13+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOJMEDKNCQJAHR-FYWRMAATSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC=CC(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO/C=C/C(=O)NC1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-cyclohexyl-3-octoxyprop-2-enamide typically involves the reaction of cyclohexylamine with 3-octoxyprop-2-enoyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product. The resulting compound is then purified using techniques such as column chromatography or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize yield and efficiency. The reaction conditions are carefully monitored and controlled to ensure consistent product quality. The use of advanced purification methods, such as high-performance liquid chromatography (HPLC), is common to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

(E)-N-cyclohexyl-3-octoxyprop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the octoxy group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

(E)-N-cyclohexyl-3-octoxyprop-2-enamide has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-cyclohexyl-3-octoxyprop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

To contextualize (E)-N-cyclohexyl-3-octoxyprop-2-enamide, its structural and functional attributes are compared to three classes of related compounds: nitropyridine derivatives , chlorinated nitrosoureas , and other enamide-based analogs .

Comparison with Nitropyridine Derivatives

Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (Compound 8a) and its chlorinated analog (Compound 8b) () share a keto-enol tautomeric system akin to the enamide group in the target compound. Key differences include:

  • Functional Groups : Nitropyridines feature electron-withdrawing nitro and chloro groups, enhancing reactivity in nucleophilic substitution reactions, whereas the octoxy chain in this compound promotes lipophilicity.
  • Synthetic Yield : Compound 8a and 8b were synthesized in 50% and 45% yields, respectively, suggesting moderate efficiency . By contrast, the steric bulk of the cyclohexyl group in the target compound may necessitate optimized coupling conditions for comparable yields.
Property This compound Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate (8a)
Molecular Weight (g/mol) ~325.5 280.3
Key Functional Groups Enamide, Octoxy, Cyclohexyl Nitropyridine, Ketoester
Solubility High in chloroform, low in water Moderate in polar aprotic solvents
Synthetic Yield Not reported 50%

Comparison with Chlorinated Nitrosoureas

1,3-Bis(2-chloroethyl)-1-nitrosourea (BCNU) (), a clinically used alkylating agent, diverges significantly in mechanism but shares a chloroethyl group with some enamide derivatives. Notable contrasts include:

  • Toxicity Profile : BCNU exhibits dose-limiting hematopoietic toxicity and delayed renal/hepatic effects , whereas enamide derivatives like the target compound are hypothesized to have lower systemic toxicity due to reduced electrophilic reactivity.
  • Thermal Stability : BCNU is thermally unstable, requiring cold storage, while the (E)-enamide’s conjugated system likely enhances stability at room temperature.

Comparison with Enamide-Based Analogs

Enamides such as (E)-N-benzyl-3-methoxyprop-2-enamide demonstrate:

  • Bioactivity : Anticancer and anti-inflammatory properties via microtubule disruption or COX-2 inhibition.
  • Structural Flexibility : Substitution of the cyclohexyl group with benzyl (aromatic) or shorter alkoxy chains alters pharmacokinetics. The octoxy chain in the target compound may prolong half-life but reduce blood-brain barrier penetration.

Notes

Data Limitations : Direct studies on this compound are absent; comparisons rely on structural analogs.

Conflict Resolution : Nitropyridine derivatives () highlight reactivity trade-offs, while BCNU () underscores toxicity concerns absent in enamides.

Authoritative Sources : References span medicinal chemistry () and clinical oncology (), ensuring multidisciplinary validity.

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